kalata B1

Description

Properties

bioactivity |

Antibacterial, Antifungal |

|---|---|

sequence |

GLPVCGETCVGGTCNTPGCTCSWPVCTRN |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Origin of Kalata B1: A Technical Guide

An in-depth exploration of the ethnobotanical roots, biosynthesis, and multifaceted biological activities of the prototypic cyclotide, Kalata B1, from Oldenlandia affinis.

Executive Summary

This compound is the archetypal member of the cyclotide family, a unique class of ribosomally synthesized and post-translationally modified peptides from plants. Characterized by a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds forming a cyclic cystine knot (CCK) motif, this compound exhibits exceptional stability and a diverse range of biological activities. Its discovery is a compelling example of ethnobotany guiding modern scientific investigation, originating from the traditional use of a decoction of Oldenlandia affinis leaves by women in the Democratic Republic of Congo to facilitate childbirth. This technical guide provides a comprehensive overview of the discovery, origin, biosynthesis, and biological activities of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Discovery and Ethnobotanical Origin

The journey to the discovery of this compound began with the traditional medicinal practices of the Lulua tribe in the Democratic Republic of Congo. For generations, they have used a tea, known locally as "kalata-kalata," prepared from the leaves of Oldenlandia affinis to induce and accelerate labor.[1][2] In the 1960s, Norwegian doctor Lorents Gran, while working in the region, observed this practice and its potent uterotonic effects.[1][2] Intrigued by the fact that the preparation remained active even after boiling—a process that would typically denature most proteins—Dr. Gran initiated a scientific investigation into the plant's bioactive constituents.[2]

This pioneering work led to the isolation of the active principle, a peptide that was named this compound.[1][2] However, the techniques available at the time were insufficient to fully elucidate its complex structure. It was not until 1995 that the unique molecular architecture of this compound was fully characterized, revealing its novel head-to-tail cyclized peptide backbone and the intricate cystine knot motif.[1] This discovery established this compound as the prototypic member of a new family of plant proteins, now known as cyclotides.[1]

Origin and Biosynthesis

This compound is of ribosomal origin, meaning it is synthesized from a gene, unlike many other cyclic peptides which are products of non-ribosomal peptide synthetases. In O. affinis, this compound and other cyclotides are encoded by a multigene family.[3] The gene encoding the this compound precursor is known as Oak1.[3]

The biosynthesis of this compound is a multi-step process involving post-translational modifications of a larger precursor protein. This precursor protein has a modular structure:

-

Endoplasmic Reticulum (ER) Signal Peptide: An N-terminal sequence of approximately 20 amino acids that directs the precursor protein into the secretory pathway.[3]

-

N-terminal Prosequence: A region of 46-68 amino acids that is believed to play a role in the correct folding and processing of the cyclotide domain.[3]

-

Cyclotide Domain(s): One or more copies of the mature this compound sequence. The precursor encoded by the Oak1 gene contains a single this compound domain.[3] The cyclotide domains are flanked by conserved amino acid sequences, such as GlyLeuPro or SerLeuPro, which are recognized by processing enzymes.[3]

-

C-terminal Prosequence: A short sequence following the cyclotide domain.

The maturation of this compound from its precursor involves the following key steps:

-

Transcription and Translation: The Oak1 gene is transcribed into mRNA, which is then translated into the precursor protein in the cytoplasm. The ER signal peptide directs the nascent polypeptide into the endoplasmic reticulum.

-

Proteolytic Excision: Within the secretory pathway, specific proteases recognize and cleave the precursor protein at the conserved flanking regions of the this compound domain, releasing the linear peptide.

-

Backbone Cyclization: A specialized enzyme, asparaginyl endopeptidase, is implicated in the head-to-tail cyclization of the excised linear peptide.

-

Oxidative Folding: The three disulfide bonds that form the characteristic cystine knot are formed, resulting in the mature, exceptionally stable this compound peptide.

Quantitative Data Summary

The biological activities of this compound have been quantified in various assays. The following tables summarize key findings.

Table 1: Bioactivity and Cytotoxicity of this compound

| Assay Type | Target | Metric | Value (µM) |

| Anti-HIV Activity | HIV-1RF infected lymphoblastoid cells | EC₅₀ | 0.9[1] |

| Cytotoxicity | Human lymphoblastoid cells | IC₅₀ | 6.3[1] |

| Cytotoxicity | U-87 Glioblastoma Cells | IC₅₀ | 3.21 |

| Cytotoxicity | U-251 Glioblastoma Cells | IC₅₀ | 10.88 |

| Hemolytic Activity | Human Red Blood Cells (1 hr) | IC₅₀ | 26.0[1] |

| Hemolytic Activity | Human Red Blood Cells (14 hr) | IC₅₀ | 77.0[1] |

| Insecticidal Activity | Helicoverpa armigera | LC₅₀ (estimated) | ~112 µg/mL |

Table 2: Biophysical and Production Data for this compound

| Parameter | Condition / Method | Value |

| Membrane Leakage | POPC/POPE/SM/cholesterol vesicles | EC₅₀ |

| Molar Extinction Coefficient | At 280 nm | 5875 M⁻¹ cm⁻¹[4] |

| Production Yield | O. affinis suspension cultures | 0.37 mg/g dry weight (max) |

Experimental Protocols

Isolation and Purification of Native this compound

This protocol outlines the extraction of this compound from its natural source, O. affinis.

-

Extraction: Fresh aerial parts of O. affinis are ground and extracted with a 50:50 (v/v) mixture of dichloromethane and methanol.

-

Solvent Partitioning: The crude extract is partitioned between n-butanol and water. The butanol fraction, enriched with cyclotides, is collected.

-

Size-Exclusion Chromatography: The butanol fraction is subjected to size-exclusion chromatography on a Sephadex G-25 column to remove larger proteins and other macromolecules.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The cyclotide-containing fraction is further purified by preparative RP-HPLC on a C18 column. A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is typically used for elution. Fractions are monitored by UV absorbance at 214 nm and 280 nm.

-

Purity Analysis: The purity of the isolated this compound is confirmed by analytical RP-HPLC and mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This protocol describes a general method for the chemical synthesis of linear this compound precursors for the production of analogs.

-

Resin and Amino Acid Preparation: The synthesis is performed on a solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid. Fmoc-protected amino acids are used.

-

Chain Assembly: The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus. Each cycle consists of:

-

Deprotection: Removal of the Fmoc protecting group from the N-terminal amino acid with a solution of piperidine in dimethylformamide (DMF).

-

Coupling: Activation of the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU, HATU) and its addition to the deprotected N-terminus of the growing peptide chain.

-

-

Cleavage and Deprotection: Once the full-length linear peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: The crude linear peptide is purified by preparative RP-HPLC.

Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The three-dimensional structure of this compound is determined using two-dimensional NMR spectroscopy.

-

Sample Preparation: A 1-2 mM solution of purified this compound is prepared in 90% H₂O/10% D₂O at a slightly acidic pH (around 4) to slow down amide proton exchange.

-

Data Acquisition: A series of 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher), including:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints.

-

-

Data Analysis:

-

Resonance Assignment: The proton resonances are assigned to specific amino acids in the sequence.

-

Structure Calculation: The distance restraints obtained from the NOESY spectra, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.

-

Structure Validation: The quality of the calculated structures is assessed using programs like PROCHECK to evaluate their stereochemical parameters.

-

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of biological activities, most of which are attributed to its ability to disrupt cell membranes.

Uterotonic Activity

The traditional use of O. affinis to induce labor is due to the potent uterotonic activity of its constituent cyclotides, including this compound and the even more potent Kalata B7.[3] This activity is mediated through the interaction with G protein-coupled receptors (GPCRs), specifically the oxytocin and vasopressin V1a receptors.[3] Binding of the cyclotide to these receptors on uterine smooth muscle cells initiates a signaling cascade that leads to an increase in intracellular calcium concentrations, triggering muscle contraction.

Insecticidal Activity

This compound is a potent insecticide, particularly against lepidopteran pests. Its mechanism of action involves the disruption of midgut epithelial cell membranes in susceptible insects. This interaction is not receptor-mediated but rather a direct interaction with the lipid bilayer, leading to pore formation and cell lysis. This compound shows a particular affinity for membranes containing phosphatidylethanolamine (PE), a major component of insect cell membranes.

Antimicrobial and Anti-HIV Activity

This compound exhibits activity against some bacteria and has been shown to inhibit the replication of HIV-1. The antimicrobial activity is also thought to be due to membrane disruption. However, reports on its potency against specific bacteria like E. coli and S. aureus have been conflicting, which may be due to differences in experimental conditions. The anti-HIV activity is believed to be independent of a specific chiral receptor, as the all-D enantiomer of this compound also shows activity, albeit at a lower level.[1] This suggests that the mechanism involves interaction with the viral or host cell membrane.

Conclusion

The discovery of this compound from Oldenlandia affinis is a testament to the value of traditional knowledge in modern drug discovery. Its unique cyclic cystine knot architecture confers exceptional stability, making it a robust molecular scaffold. The diverse biological activities of this compound, from its traditional use as a uterotonic agent to its potent insecticidal and anti-HIV properties, underscore its potential for development in various therapeutic and agricultural applications. The detailed understanding of its biosynthesis and mechanism of action, as outlined in this guide, provides a solid foundation for future research and development efforts aimed at harnessing the remarkable properties of this prototypic cyclotide.

References

- 1. A Synthetic Mirror Image of this compound Reveals that Cyclotide Activity Is Independent of a Protein Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The hidden protein that could change the future of medicine [stories.uq.edu.au]

- 3. Oxytocic plant cyclotides as templates for peptide G protein-coupled receptor ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Biological Activity of the Prototypic Cyclotide this compound Is Modulated by the Formation of Multimeric Pores - PMC [pmc.ncbi.nlm.nih.gov]

Kalata B1: A Technical Deep Dive into its Membrane Disruption Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of Kalata B1, a prototypic cyclotide, on cell membranes. Drawing from extensive biophysical and structural studies, this document elucidates the key interactions and conformational changes that lead to membrane permeabilization and cell death. The exceptional stability of this compound, conferred by its cyclic cystine knot structure, combined with its potent membrane-disrupting activities, makes it a compelling scaffold for the development of novel therapeutics and agrochemicals.[1][2][3][4]

Core Mechanism of Action: A Multi-Stage Process

This compound's interaction with cell membranes is a sophisticated process that can be broadly categorized into three key stages: initial binding and lipid recognition, oligomerization, and subsequent pore formation leading to membrane disruption. This mechanism is primarily driven by direct interactions with the lipid bilayer, rather than through a specific protein receptor.[2][5]

Initial Membrane Binding and Specificity for Phosphatidylethanolamine (PE)

The initial contact of this compound with the cell membrane is not random. It exhibits a marked preference for membranes containing phosphatidylethanolamine (PE) phospholipids.[2][6][7][8][9] This specificity is crucial for its biological activity, including hemolytic and anti-HIV properties.[2][8] Molecular dynamics simulations and experimental data suggest that an ionic interaction between the carboxylate group of residue E7 on the bioactive face of this compound and the ammonium group of the PE headgroup initiates this binding.[5][7][8] Following this initial specific interaction, nonspecific hydrophobic interactions between the peptide and the lipid acyl chains further stabilize the association and promote insertion into the bilayer.[2][5]

Interestingly, the presence of negatively charged phospholipids does not enhance, and may even disfavor, this compound binding.[2] The peptide's affinity is also modulated by the physical state of the membrane, showing tighter binding to more ordered, raft-like membrane domains.[2]

Oligomerization on the Membrane Surface

Following initial binding, this compound monomers diffuse laterally across the membrane surface and self-associate to form oligomeric complexes.[1][8][10] Evidence suggests that these oligomers are likely tetramers or octamers.[1][10] This oligomerization step is a critical prerequisite for the subsequent disruption of the membrane. Studies with mixtures of L- and D- enantiomers of this compound have shown that this self-association is stereospecific, highlighting the importance of specific residue interactions in forming the oligomeric complex.

Pore Formation and Membrane Permeabilization

The oligomeric complexes of this compound are responsible for the ultimate disruption of the cell membrane through the formation of pores.[1][10] This leads to the leakage of cellular contents and ultimately cell death.[1][5] Electrophysiological measurements have provided direct evidence for the formation of ion-permeable, channel-like pores.[1][11] The diameter of these pores has been estimated to be in the range of 41–47 Å.[1][5][11] The efficiency of membrane leakage induced by this compound correlates with its membrane binding affinity, with higher efficiency observed in membranes containing PE.[2] An alternative model suggests that this compound may act in a surfactant-like manner, inducing lipidic toroidal pores by altering membrane packing constraints.[12]

Quantitative Data on this compound-Membrane Interactions

The following tables summarize key quantitative data from various studies on this compound's interaction with cell membranes.

| Parameter | Value | Lipid Composition | Method | Reference |

| Pore Diameter | 41–47 Å | Liposomes | Electrophysiology | [1][11] |

| Binding Affinity (KD) | ~50% loss upon deamidation | POPC:POPE (80:20) | Surface Plasmon Resonance (SPR) | [13] |

| Leakage | 100% at 2:1 peptide-to-lipid ratio | POPC and POPG vesicles | Carboxyfluorescein Leakage Assay | [1] |

| Dissociation Constant (Kd) | 56 mM | Interaction with PE headgroup in solution | NMR Spectroscopy | [14] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

Carboxyfluorescein (CF) Leakage Assay

This assay quantifies the ability of this compound to induce leakage from lipid vesicles.

-

Vesicle Preparation : Large unilamellar vesicles (LUVs) are prepared with a self-quenching concentration of carboxyfluorescein encapsulated within them. The lipid composition of the LUVs can be varied to study lipid selectivity (e.g., POPC, POPC/POPE).[1][2]

-

Assay Procedure : The CF-loaded vesicles are incubated with varying concentrations of this compound.[1][2]

-

Data Acquisition : The increase in fluorescence intensity is monitored over time. Disruption of the vesicle membrane by this compound leads to the release of CF, its dilution, and a subsequent increase in fluorescence.

-

Analysis : The percentage of leakage is calculated relative to the fluorescence signal obtained after complete lysis of the vesicles with a detergent like Triton X-100.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is employed to study the real-time binding of this compound to model lipid membranes.

-

Liposome Preparation : Large unilamellar vesicles (LUVs) of desired lipid compositions (e.g., POPC, POPC/POPE) are prepared by extrusion.[5]

-

Chip Preparation : An L1 sensor chip is coated with the prepared LUVs to form a stable lipid bilayer.[5]

-

Binding Analysis : A solution of this compound at a known concentration is injected over the chip surface. The change in the refractive index at the sensor surface, which is proportional to the mass of bound peptide, is recorded in real-time as a sensorgram.

-

Data Analysis : The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is then calculated as kd/ka.

NMR Spectroscopy for Structural and Interaction Studies

NMR spectroscopy is a powerful tool to investigate the structure of this compound in a membrane-mimetic environment and to identify the residues involved in lipid binding.

-

Sample Preparation : this compound is dissolved in a solution containing detergent micelles (e.g., dodecylphosphocholine) or small unilamellar vesicles, which mimic the cell membrane.[15]

-

Data Acquisition : A series of one- and two-dimensional NMR experiments are performed.

-

Structural Analysis : NOE (Nuclear Overhauser Effect) data is used to determine the three-dimensional structure of this compound when bound to the micelle.[15]

-

Interaction Mapping : Chemical shift perturbation studies are conducted by titrating the lipid headgroup (e.g., PE) into a solution of this compound and monitoring the changes in the chemical shifts of the peptide's resonances. Residues exhibiting significant chemical shift changes are identified as being part of the binding interface.[2]

Patch Clamp Electrophysiology for Pore Formation

This technique provides direct evidence for the formation of ion channels or pores in a lipid bilayer.

-

Liposome Patch Formation : A giant unilamellar vesicle (GUV) is brought into contact with a patch pipette, and suction is applied to form a gigaseal, isolating a small patch of the liposome membrane.[5]

-

Peptide Application : this compound is added to the solution bathing the membrane patch.[5]

-

Data Acquisition : The electrical current across the membrane patch is recorded at a constant applied voltage. The formation of a pore is detected as a discrete, stepwise increase in the current.

-

Analysis : The conductance of the pore can be calculated from the current-voltage relationship. This information can be used to estimate the diameter of the pore.[1][11]

Visualizing the Mechanism of Action

The following diagrams illustrate the key processes in this compound's mechanism of action.

References

- 1. The Biological Activity of the Prototypic Cyclotide this compound Is Modulated by the Formation of Multimeric Pores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decoding the Membrane Activity of the Cyclotide this compound: THE IMPORTANCE OF PHOSPHATIDYLETHANOLAMINE PHOSPHOLIPIDS AND LIPID ORGANIZATION ON HEMOLYTIC AND ANTI-HIV ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The hidden protein that could change the future of medicine [stories.uq.edu.au]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. The Prototypic Cyclotide this compound Has a Unique Mechanism of Entering Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular dynamics simulations support a preference of cyclotide this compound for phosphatidylethanolamine phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Studies on the membrane interactions of the cyclotides this compound and kalata B6 on model membrane systems by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The biological activity of the prototypic cyclotide this compound is modulated by the formation of multimeric pores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound and Kalata B2 Have a Surfactant-Like Activity in Phosphatidylethanolomine-Containing Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Scanning mutagenesis identifies residues that improve the long-term stability and insecticidal activity of cyclotide kalata B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 15. Conformation and mode of membrane interaction in cyclotides. Spatial structure of this compound bound to a dodecylphosphocholine micelle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prototypical Cyclotide Kalata B1: A Technical Guide to its Role in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

Kalata B1, the archetypal member of the cyclotide family, is a macrocyclic peptide of significant interest in plant defense and drug development.[1] Isolated from the African plant Oldenlandia affinis, its unique cyclic cystine knot (CCK) motif confers extraordinary stability against thermal, chemical, and enzymatic degradation.[1] This technical guide provides an in-depth exploration of the biological role of this compound in plant defense, focusing on its molecular mechanisms, key quantitative data from various bioassays, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers in plant science, pharmacology, and peptide chemistry.

Introduction: The Discovery and Structure of a Robust Defense Peptide

The discovery of this compound was a direct result of ethnobotanical investigation into a tea prepared from Oldenlandia affinis, used in traditional African medicine to induce labor.[1][2] The remarkable heat stability of the active component led to the identification of a novel class of peptides, the cyclotides.[2] this compound is a 29-amino acid peptide characterized by a head-to-tail cyclized backbone and three interlocking disulfide bonds that form a cystine knot.[1] This unique topology is the basis for its exceptional stability and its function as a potent defense molecule.[1] In its native plant, this compound is expressed as a defense-related protein, providing protection against insect pests and microbial pathogens.[3][4]

Mechanism of Action: Membrane Disruption and Pore Formation

The primary mechanism underlying the biological activities of this compound is the disruption of cellular membranes.[5][6][7] This action is not dependent on a specific protein receptor but rather involves a direct interaction with the lipid bilayer of the target cell.[8] The process can be conceptualized in the following stages:

-

Membrane Binding and Lipid Recognition: this compound exhibits a binding preference for membranes containing phosphatidylethanolamine (PE) phospholipids.[5][7][9] This interaction is thought to be a key determinant of its target specificity.[7]

-

Oligomerization: Upon binding to the membrane surface, this compound molecules are proposed to self-associate, forming multimeric complexes.[3][10]

-

Pore Formation and Leakage: These oligomers then insert into the membrane, forming pores that lead to the leakage of cellular contents and ultimately, cell death.[3][5][7] Electrophysiological studies have confirmed the formation of conductive pores with an estimated diameter of 41–47 Å.[3][10][11]

This membrane-disrupting activity is the foundation for this compound's potent insecticidal and antimicrobial effects.[5][12]

Quantitative Data on Biological Activities

The biological efficacy of this compound has been quantified in numerous studies. The following tables summarize key data on its insecticidal, antimicrobial, and hemolytic activities.

Table 1: Insecticidal Activity of this compound

| Target Species | Assay Type | Metric | Value | Reference(s) |

| Helicoverpa armigera | Diet Incorporation | LC50 | ~112 µg/mL (estimated from GI50) | [5] |

| Helicoverpa punctigera | Diet Incorporation | Mortality | 50% after 16 days | [7] |

| Helicoverpa armigera | Diet Incorporation | Growth Retardation | ~70% | [13] |

Note: A direct LC50 value for this compound against H. armigera is not consistently reported and can vary based on experimental conditions. The value presented is an estimation based on growth inhibition data.[5]

Table 2: Antimicrobial Activity of this compound

| Target Organism | Assay Type | Metric | Value (µM) | Reference(s) |

| Staphylococcus aureus | Broth Microdilution | MIC | 0.2 | [12] |

| Escherichia coli | Broth Microdilution | MIC | Inactive | [12] |

| Candida kefyr | Broth Microdilution | MIC | 20 | [12] |

| Candida tropicalis | Broth Microdilution | MIC | 20 | [12] |

Note: There are conflicting reports on the antimicrobial activity of this compound, likely due to differences in experimental protocols.[14]

Table 3: Hemolytic and Membrane Permeabilizing Activity of this compound

| Assay Type | Metric | Value (µM) | Conditions | Reference(s) |

| Hemolysis (Human RBCs) | IC50 | 26.0 | 1 hour incubation | [8] |

| Hemolysis (Human RBCs) | IC50 | 5.0 | 14 hours incubation | [6] |

| Vesicle Leakage (POPC) | EC50 | 37.8 | Carboxyfluorescein leakage | [10] |

| Vesicle Leakage (POPC/POPE/SM/Chol) | EC50 | 2.1 | Carboxyfluorescein leakage | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Isolation and Purification of Native this compound

This protocol describes the extraction and purification of this compound from Oldenlandia affinis.[10]

-

Extraction: The aerial parts of O. affinis are extracted with a 50:50 (v/v) mixture of dichloromethane and methanol.[7]

-

Crude Fractionation: The crude extract is subjected to reverse-phase flash chromatography to obtain a cyclotide-enriched fraction.[1]

-

High-Performance Liquid Chromatography (HPLC): The enriched fraction is purified by reverse-phase HPLC (RP-HPLC) on a C18 column. A gradient of 0.05% aqueous trifluoroacetic acid (TFA) and 90% acetonitrile with 0.045% TFA is used for elution, with detection at 230 nm.[1][10]

Solid-Phase Peptide Synthesis (SPPS) of this compound and its Analogs

This method is employed for the chemical synthesis of this compound and its mutants.[15][16]

-

Peptide Assembly: The linear peptide is synthesized on a solid support resin using standard Fmoc or Boc chemistry.[16][17]

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.[15][16]

-

Cyclization: The linear peptide undergoes head-to-tail cyclization in solution using a coupling reagent like HATU or HBTU.[15][16]

-

Oxidative Folding: The cyclized peptide is subjected to oxidative folding conditions to facilitate the correct formation of the three disulfide bonds, yielding the native cystine knot structure.

-

Purification: The final product is purified by RP-HPLC.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pnas.org [pnas.org]

- 8. A Synthetic Mirror Image of this compound Reveals that Cyclotide Activity Is Independent of a Protein Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Decoding the Membrane Activity of the Cyclotide this compound: THE IMPORTANCE OF PHOSPHATIDYLETHANOLAMINE PHOSPHOLIPIDS AND LIPID ORGANIZATION ON HEMOLYTIC AND ANTI-HIV ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Biological Activity of the Prototypic Cyclotide this compound Is Modulated by the Formation of Multimeric Pores - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

The Pivotal Interaction of Kalata B1 with Phosphatidylethanolamine Lipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between the prototypic cyclotide, Kalata B1, and phosphatidylethanolamine (PE) lipids. Understanding this critical interaction is fundamental to harnessing the therapeutic potential of this compound and the broader class of cyclotides, which exhibit a range of biological activities including insecticidal, anti-HIV, and cytotoxic properties. The specificity of this compound for PE-containing membranes is a key determinant of its mechanism of action, which involves membrane binding, oligomerization, and subsequent disruption through pore formation.[1][2]

Quantitative Analysis of this compound-PE Interaction

The interaction between this compound and PE-containing membranes has been quantified using various biophysical techniques. These studies consistently demonstrate a preferential and robust binding of this compound to membranes enriched with PE lipids. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Lipid Composition | Method | Citation |

| Binding Affinity (Kd) | 56 mM | Phosphatidylethanolamine (PE) headgroup | NMR Titration | [2] |

| Pore Diameter | 41 - 47 Å | Asolectin liposomes | Electrophysiology | [3][4] |

| Leakage Efficiency (EC50) | 2.55 µM (P/L = 0.51) | POPC/POPE (10%) | Carboxyfluorescein Leakage Assay | [2] |

| Leakage Efficiency (EC50) | 0.65 µM (P/L = 0.13) | POPC/POPE/Chol/SM (10/33/40%) | Carboxyfluorescein Leakage Assay | [2] |

| Membrane Leakage | 100% at peptide-to-lipid ratio of 2:1 | POPC and POPG vesicles | Carboxyfluorescein Leakage Assay | [5] |

Mechanistic Pathway of this compound Interaction with PE-Containing Membranes

The interaction of this compound with PE-containing membranes is a multi-step process that culminates in membrane permeabilization and cell lysis. Molecular dynamics simulations and experimental data suggest a specific sequence of events, initiated by the recognition of PE headgroups.[6]

The process begins with the specific recognition and binding of this compound to PE headgroups on the outer leaflet of the cell membrane. This is followed by the lateral diffusion and self-association of this compound molecules on the membrane surface to form oligomeric complexes. Subsequently, the hydrophobic patch of the this compound oligomer inserts into the lipid bilayer, leading to the formation of a transmembrane pore or channel. This results in the leakage of cellular contents and ultimately leads to membrane destabilization and cell lysis.[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the this compound-PE interaction.

Surface Plasmon Resonance (SPR)

SPR is utilized to measure the real-time binding kinetics and affinity of this compound to lipid bilayers.

1. Vesicle Preparation:

-

Large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and POPC/1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE)) are prepared by extrusion.[2]

-

Lipids are dissolved in chloroform, dried under nitrogen to form a thin film, and hydrated with a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

-

The lipid suspension is subjected to multiple freeze-thaw cycles and then extruded through a polycarbonate membrane (e.g., 100 nm pore size) to obtain unilamellar vesicles of a defined size.

2. Chip Preparation and Lipid Immobilization:

-

An L1 sensor chip is cleaned according to the manufacturer's instructions.

-

The prepared LUV suspension is injected over the sensor chip surface, leading to the formation of a stable lipid bilayer.[2]

3. Peptide Interaction Analysis:

-

A solution of this compound at a known concentration is injected over the immobilized lipid surface for a defined period to monitor the association phase.

-

Buffer is then flowed over the surface to monitor the dissociation of the peptide from the lipid bilayer.[2]

4. Data Analysis:

-

The changes in the SPR signal (measured in resonance units) are recorded in a sensorgram.

-

The data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about the interaction between this compound and PE, allowing for the mapping of the binding site.

References

- 1. researchgate.net [researchgate.net]

- 2. Decoding the Membrane Activity of the Cyclotide this compound: THE IMPORTANCE OF PHOSPHATIDYLETHANOLAMINE PHOSPHOLIPIDS AND LIPID ORGANIZATION ON HEMOLYTIC AND ANTI-HIV ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The biological activity of the prototypic cyclotide this compound is modulated by the formation of multimeric pores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Biological Activity of the Prototypic Cyclotide this compound Is Modulated by the Formation of Multimeric Pores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular dynamics simulations support a preference of cyclotide this compound for phosphatidylethanolamine phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Insecticidal Properties of Kalata B1 Peptide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the insecticidal properties of kalata B1, a prototypic cyclotide. It details the peptide's mechanism of action, summarizes quantitative efficacy data, outlines key experimental protocols, and provides visual representations of its mode of action and experimental workflows.

Introduction: The Prototypic Cyclotide this compound

This compound is a small, macrocyclic peptide isolated from the African plant Oldenlandia affinis.[1] It belongs to the cyclotide family, a large group of plant-derived proteins characterized by their unique head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds.[2][3][4] This cyclic cystine knot (CCK) motif confers exceptional stability against thermal, chemical, and enzymatic degradation, making this compound and other cyclotides robust molecules with significant potential in agriculture and pharmacology.[5][6] First identified for its uterotonic effects in traditional medicine, subsequent research revealed its potent insecticidal activity, establishing its natural function in plant defense.[1][7]

The primary role of cyclotides like this compound in plants is believed to be defense against pests and pathogens.[3][8] The first report of its insecticidal properties in 2001 demonstrated that it could inhibit the growth and development of Helicoverpa larvae, highlighting its potential as a natural biopesticide.[2][3]

Core Mechanism of Action: Membrane Disruption

The insecticidal activity of this compound is primarily driven by a direct, receptor-independent interaction with and disruption of cell membranes.[2][9] Unlike many plant defense proteins that inhibit digestive enzymes, this compound's mechanism does not involve the inhibition of insect gut proteases like trypsin or chymotrypsin.[10][11] The process is a physical disruption of the cell barrier, leading to rapid cell death.

The key steps are as follows:

-

Membrane Binding: this compound possesses a surface-exposed patch of hydrophobic residues. This "bioactive face" preferentially binds to the cell membranes of insect midgut epithelial cells.[9][12][13] This interaction is enhanced by the presence of phospholipids with phosphatidylethanolamine (PE) headgroups, which are common in insect cell membranes.[8][14][15]

-

Oligomerization and Pore Formation: Upon binding to the membrane surface, this compound monomers are thought to oligomerize.[9][16] This aggregation facilitates the insertion of the peptide complex into the lipid bilayer, forming discrete pores or ion channels.[15][16]

-

Cell Lysis: The formation of these pores compromises the integrity of the cell membrane, leading to the uncontrolled leakage of cellular contents and ions.[9][16] This influx and efflux result in visible cellular damage, including cell swelling, blebbing of the cell membrane, and eventual rupture (lysis) of the midgut cells, causing insect mortality or severe growth inhibition.[12][17][18]

This membrane-disrupting mechanism is supported by studies using synthetic all-D enantiomers of this compound, which retained significant (though slightly lower) activity, confirming that a specific chiral protein receptor is not required for its function.[2][9]

Quantitative Data Presentation

The insecticidal efficacy of this compound has been quantified against several insect species and cell lines. The data below is compiled from various studies to provide a comparative overview.

| Target Organism/Cell Line | Assay Type | Metric | Concentration/Dose | Observation/Result | Reference(s) |

| Helicoverpa punctigera (larvae) | Diet Incorporation | Mortality | 520 µM (0.15% w/v) | 50% mortality after 16 days. | [10] |

| Helicoverpa armigera (larvae) | Diet Incorporation | LC₅₀ (estimated) | ~1 µmol/g of diet | Significant growth inhibition and mortality. | [19] |

| Drosophila melanogaster (larvae) | Diet Incorporation | - | Not specified | Growth and development disruption. | [17][20] |

| Spodoptera frugiperda (Sf9 cells) | Cell Viability (MTT) | IC₅₀ | ~13.5 µM | Cytotoxicity leading to cell death. | [12] |

Experimental Protocols

Reproducible data relies on standardized methodologies. The following sections detail the core protocols used to evaluate the insecticidal properties of this compound.

This method assesses the in vivo effect of this compound on insect larvae through ingestion.[13][19]

-

Insect Rearing: Maintain a healthy, age-synchronized colony of the target insect (e.g., Helicoverpa armigera) under controlled environmental conditions (e.g., 25°C, 65% relative humidity, 16:8 light:dark cycle).

-

Preparation of Test Diet:

-

Prepare a standard artificial diet for the insect species. Allow it to cool to approximately 40-50°C.

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., sterile water).

-

Create a serial dilution of the stock solution to achieve the desired final concentrations (e.g., 0.1 to 2.0 µmol per gram of diet).

-

Thoroughly mix the this compound solution into the molten diet for each concentration. A negative control group must be prepared with the solvent only.

-

-

Bioassay Procedure:

-

Dispense a consistent volume of the prepared diet into individual wells of a multi-well bioassay tray. Allow the diet to solidify completely.

-

Using a fine paintbrush, carefully place one neonate (newly hatched) larva into each well.

-

Seal the trays with a breathable, self-adhesive membrane to allow for air exchange while preventing larvae from escaping.

-

-

Data Collection and Analysis:

-

Incubate the bioassay trays under the same controlled conditions as insect rearing.

-

Record larval mortality and measure larval weight at regular intervals (e.g., every 24 hours for 7 to 16 days).

-

Calculate the median lethal concentration (LC₅₀) and/or growth inhibition (GI₅₀) values and their 95% confidence intervals using probit analysis software.

-

This colorimetric assay measures the metabolic activity of cells and is a proxy for cell viability, allowing for the determination of this compound's direct cytotoxicity.[13]

-

Cell Culture and Seeding:

-

Culture Spodoptera frugiperda (Sf9) cells in a suitable medium (e.g., Grace's Insect Medium supplemented with 10% fetal bovine serum) to a logarithmic growth phase.

-

Seed the cells into a 96-well flat-bottom plate at a density of approximately 2 x 10⁴ cells per well in 100 µL of medium.

-

Incubate for 24 hours at 27°C to allow the cells to attach to the plate surface.

-

-

Treatment:

-

Prepare a serial dilution of this compound in fresh cell culture medium.

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the test peptide at various concentrations. Include wells for a negative control (medium only).

-

Incubate the plate for a defined period, typically 24 to 48 hours, at 27°C.

-

-

MTT Assay Procedure:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 27°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Add 100 µL of a solubilization buffer (e.g., DMSO or 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

-

Gently mix the contents on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the negative control.

-

Determine the half-maximal inhibitory concentration (IC₅₀) by plotting cell viability against the logarithm of the peptide concentration and fitting the data to a dose-response curve.

-

Conclusion and Future Outlook

This compound serves as a foundational model for understanding the potent insecticidal activity of cyclotides. Its mechanism of action, centered on the physical disruption of insect midgut cell membranes, presents a compelling alternative to conventional insecticides that often target specific protein receptors and are prone to resistance development. The peptide's exceptional stability further enhances its potential for field applications.

Future research should focus on expanding the quantitative analysis of this compound against a broader spectrum of agricultural pests. Furthermore, protein engineering and mutagenesis studies, which have already shown promise in enhancing stability and activity, could lead to the development of second-generation cyclotide-based biopesticides with improved efficacy and specificity.[12][13][18] The integration of these stable, naturally derived peptides into crop protection strategies offers a promising avenue for sustainable and effective pest management.

References

- 1. Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Host-Defense Activities of Cyclotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis and insecticidal properties of plant cyclotides: The cyclic knotted proteins from Oldenlandia affinis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transgenic Innovation: Harnessing Cyclotides as Next Generation Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Synthetic Mirror Image of this compound Reveals that Cyclotide Activity Is Independent of a Protein Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Scanning mutagenesis identifies residues that improve the long-term stability and insecticidal activity of cyclotide kalata B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 15. researchgate.net [researchgate.net]

- 16. The Biological Activity of the Prototypic Cyclotide this compound Is Modulated by the Formation of Multimeric Pores - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: The Cytotoxic Profile of Kalata B1 in Cancer Cell Lines

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Kalata B1, the prototypic cyclotide, is a macrocyclic peptide derived from plants, characterized by its exceptional stability due to a unique head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds.[1] This structural fortitude makes it a compelling scaffold for therapeutic drug development. Emerging research has highlighted its cytotoxic and chemosensitizing potential against various cancer cell lines. This document provides a technical overview of this compound's cytotoxicity, detailing its effects on cancer cells, the experimental methodologies used for its evaluation, and the proposed mechanisms of action.

Quantitative Analysis of Cytotoxicity

This compound has demonstrated dose-dependent cytotoxicity across several cancer cell lines. Its efficacy is most notable in glioblastoma and anaplastic large cell lymphoma. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Table 1: IC50 Values of this compound and its Analogs in Cancer Cell Lines

| Compound | Cancer Type | Cell Line(s) | IC50 (µM) | Notes | Source(s) |

|---|---|---|---|---|---|

| Natural & Synthetic this compound | Glioblastoma | U-87 MG, T-98G | 2.4 - 21.1 | Tested as a standalone cytotoxic agent. | [2][3][4] |

| [T20K] this compound (mutant) | Lymphocyte | Human T-cells | 1.9 - 4.4 | Anti-proliferative effect without significant cytotoxicity up to 14 µM. | [5] |

| [T20K] this compound (mutant) | Anaplastic Large Cell Lymphoma | SR786, Mac-2a, Jurkat E6.1 | Concentration-dependent | Induces apoptosis and proliferation arrest. Specific IC50 not detailed. | [6][7] |

| MCo-PMI (grafted this compound) | - | - | ~12 | Cell-based anti-angiogenesis assay. Parent this compound is cytotoxic above 10 µM. |[8] |

In addition to its intrinsic cytotoxicity, this compound is a potent chemosensitizer. Studies have shown it can significantly enhance the efficacy of standard chemotherapeutic drugs like temozolomide (TMZ) in glioblastoma cells.[1] For instance, co-exposure of U-87 MG cells to 0.5 µM of synthetic this compound allowed for a 16-fold lower concentration of TMZ to achieve significant cytotoxicity.[2][3][4] Similarly, in T-98G cells, 0.25 µM of this compound resulted in a 15-fold reduction in the required TMZ concentration.[2][4][9]

Experimental Protocols

The evaluation of this compound's cytotoxic activity involves standard cell-based assays. The most frequently cited method is the MTT assay for determining cell viability and calculating IC50 values.

This protocol is employed to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Glioblastoma cell lines (e.g., U-87 MG, T-98G)[1]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (natural or synthetic) and Temozolomide (TMZ) stock solutions

-

MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution

-

Dimethyl sulfoxide (DMSO)[1]

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Cells are harvested by trypsinization and counted. Approximately 6,000 to 10,000 cells are seeded into each well of a 96-well plate in 100 µL of complete medium.[1]

-

Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]

-

Treatment: Stock solutions of this compound and/or TMZ are serially diluted in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM for this compound).[1][4] The medium in the wells is replaced with the treatment-containing medium. Control wells receive medium with the vehicle (e.g., DMSO) only.

-

Incubation: The cells are incubated with the treatments for a specified period, typically 72 hours.[4]

-

MTT Addition: Following incubation, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble purple formazan.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[1]

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Cell viability is calculated as a percentage relative to the control cultures. IC50 values are then determined using a best-fit curve analysis.[4]

-

Visualized Workflows and Signaling Pathways

The following diagram outlines the standard workflow for assessing the cytotoxicity of this compound in cancer cell lines.

Caption: Workflow for determining this compound cytotoxicity.

This compound exerts its cytotoxic effects through multiple mechanisms, primarily involving direct membrane interaction and, in the case of its analogs, modulation of intracellular signaling pathways.

A. Membrane Disruption Pathway

The primary mechanism for this compound's cytotoxicity and chemosensitizing effect is its ability to disrupt the cancer cell membrane.[1] Cancer cells often have a higher surface exposure of phosphatidylethanolamine (PE) phospholipids, which this compound specifically targets.[10][11]

Caption: this compound's membrane disruption mechanism.

B. [T20K] this compound Signaling Pathway in Anaplastic Large Cell Lymphoma (ALCL)

A synthetic analog, [T20K] this compound, has been shown to induce anti-tumor effects in ALCL by activating specific intracellular signaling pathways that promote apoptosis and halt proliferation.[6][12][13]

Caption: [T20K] this compound signaling in ALCL cells.[13]

Conclusion

This compound and its synthetic analogs represent a promising class of molecules for oncology research. Its cytotoxic activity against cancer cell lines like glioblastoma and lymphoma is well-documented. The primary mechanism of action involves targeted disruption of PE-rich cancer cell membranes, leading to cell death and a significant chemosensitization effect that can lower the required dosage of conventional drugs like TMZ.[2] Furthermore, engineered analogs demonstrate the potential to modulate specific intracellular pathways, such as p53 and STAT5, to induce apoptosis.[6][12] The exceptional stability of the cyclotide scaffold, combined with these multifaceted anti-cancer activities, positions this compound as a valuable tool for further investigation and as a potential framework for the development of novel cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound Enhances Temozolomide Toxicity to Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Enhances Temozolomide Toxicity to Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclotides Suppress Human T-Lymphocyte Proliferation by an Interleukin 2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The nature inspired peptide [T20K]-kalata B1 induces anti-tumor effects in anaplastic large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vivo activation of the p53 tumor suppressor pathway by an engineered cyclotide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The Prototypic Cyclotide this compound Has a Unique Mechanism of Entering Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medicalxpress.com [medicalxpress.com]

- 13. benchchem.com [benchchem.com]

Kalata B1: A Prototypic Möbius Cyclotide as a Blueprint for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kalata B1, the prototypic Möbius cyclotide, stands as a paradigm in the field of peptide-based drug discovery.[1] Isolated from the African plant Oldenlandia affinis, this 29-amino acid peptide is defined by its unique head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, forming a cyclic cystine knot (CCK) motif.[1][2] This remarkable architecture confers upon it exceptional thermal, chemical, and enzymatic stability, making it an ideal scaffold for the development of novel therapeutics.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its discovery, structural characteristics, biosynthesis, and multifaceted biological activities. We present a consolidation of quantitative data, detailed experimental protocols for its study, and visual representations of its molecular pathways and experimental workflows to serve as a foundational resource for its application in research and drug development.

Discovery and Structural Elucidation

The journey of this compound from traditional medicine to a sophisticated tool in biotechnology is a compelling narrative. For generations, a tea made from the leaves of Oldenlandia affinis was used by women in the Democratic Republic of Congo to induce labor.[3] This uterotonic property led to the isolation of the active compound, this compound.[3] Its extraordinary stability, retaining bioactivity even after boiling, hinted at an unusual molecular structure.[2] It was not until decades later that its unique cyclic and knotted structure was fully elucidated, establishing it as the first-in-class of what is now a large family of plant-derived peptides known as cyclotides.

The Möbius Topology and Cyclic Cystine Knot

This compound is the archetypal member of the Möbius subfamily of cyclotides, distinguished by a cis-proline residue in its backbone that induces a 180° twist.[4] This, combined with the cyclic cystine knot (CCK) motif, where one disulfide bond passes through a macrocycle formed by the other two and the intervening backbone segments, results in a highly constrained and exceptionally stable three-dimensional structure.[2][3]

Physicochemical and Structural Properties

The unique structural features of this compound directly translate to its distinct physicochemical properties, which are fundamental to its biological function and stability.

| Property | Value | Reference(s) |

| Molecular Formula | C131H197N37O33S6 | [1] |

| Average Mass | 2891.4 Da | [1] |

| Amino Acid Sequence | CGETCVGGTCNTPGCTCSWPVCTRNGLP | [4] |

| Disulfide Connectivity | Cys I-IV, Cys II-V, Cys III-VI | [4] |

| PDB ID | 1NB1 | [5] |

| Topology | Möbius, Cyclic Cystine Knot (CCK) | [2][4] |

Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, primarily attributed to its ability to interact with and disrupt cellular membranes. This mechanism does not appear to rely on specific protein receptors, as evidenced by the comparable activity of its synthetic enantiomer (D-Kalata B1).

Quantitative Bioactivity Data

The following tables summarize the key quantitative data for the primary biological activities of this compound.

Table 3.1.1: Hemolytic and Cytotoxic Activity of this compound

| Activity Type | Cell Line/Organism | Metric | Value (µM) | Reference(s) |

| Hemolytic Activity | Human Erythrocytes (1-hour incubation) | IC50 | > 85 | [6] |

| Human Erythrocytes (14-hour incubation) | IC50 | 5.0 | [6] | |

| Cytotoxic Activity | U-87 MG (Glioblastoma) | IC50 | 2.4–21.1 | [6][7][8] |

| T 98 (Glioblastoma) | IC50 | 2.4–21.1 | [6][7][8] | |

| U-251 (Glioblastoma) | IC50 | 10.88 | ||

| Human Lymphoblastoid Cells (HIV-1RF) | IC50 | 6.3 | ||

| Sf9 (Insect cells) | IC50 | ~32 | [4] |

Table 3.1.2: Antimicrobial and Anti-HIV Activity of this compound

| Activity Type | Organism/Virus | Metric | Value (µM) | Reference(s) |

| Antimicrobial Activity | Staphylococcus aureus | MIC | 0.2 (low salt) | [9][10] |

| Escherichia coli | MIC | Inactive | [9][10] | |

| Candida kefyr | MIC | 20 | [9] | |

| Candida tropicalis | MIC | 20 | [9] | |

| Anti-HIV Activity | HIV-1RF | EC50 | 0.9 |

Table 3.1.3: Insecticidal and Anthelmintic Activity of this compound

| Activity Type | Organism | Metric | Value | Reference(s) |

| Insecticidal Activity | Helicoverpa punctigera | Mortality | 50% after 16 days (at ~0.8 µmol/g diet) | [11] |

| Anthelmintic Activity | Schistosoma japonicum (adults) | Killing Time | < 5 minutes (at 500-1000 µg/mL) | |

| Schistosoma mansoni (adults) | Killing Time | < 5 minutes (at 500-1000 µg/mL) |

Mechanism of Action: Membrane Disruption

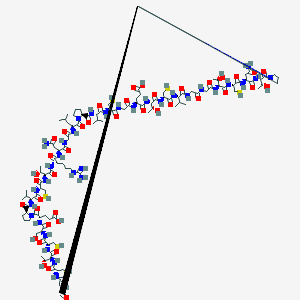

The primary mode of action for many of this compound's biological activities is the disruption of cellular membranes. This process is initiated by the binding of this compound to the cell membrane, followed by pore formation and subsequent leakage of cellular contents, ultimately leading to cell death.[1]

Caption: Proposed mechanism of action for this compound leading to cell death.

Biosynthesis of this compound

This compound is ribosomally synthesized as a larger precursor protein within the plant, which then undergoes extensive post-translational modifications to yield the mature, cyclic peptide.

Caption: Biosynthetic pathway of this compound from gene to mature cyclotide.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the study of this compound.

Isolation and Purification of Native this compound

This protocol outlines the extraction of this compound from its natural source, O. affinis.

-

Extraction: Aerial parts of O. affinis are extracted with a 50:50 (v/v) mixture of dichloromethane and methanol.[12]

-

Crude Fractionation: The crude extract is subjected to reverse-phase (RP) flash chromatography to obtain a cyclotide-enriched fraction.

-

High-Resolution Purification: The cyclotide-rich fraction is purified to homogeneity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column. A gradient of 0.05% aqueous trifluoroacetic acid and 90% acetonitrile with 0.045% trifluoroacetic acid is typically used for elution, with detection at 230 nm.

Solid-Phase Peptide Synthesis and Cyclization

This method is employed for the chemical synthesis of this compound.

-

Peptide Assembly: The linear peptide is assembled on a solid-phase resin using standard Fmoc/tBu or Boc chemistry.

-

Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a strong acid, such as hydrogen fluoride.

-

Purification of Linear Peptide: The crude, reduced linear peptide is purified by RP-HPLC.

-

Cyclization and Oxidative Folding: The purified linear peptide is subjected to conditions that promote both intramolecular cyclization (head-to-tail ligation) and the formation of the three disulfide bonds.

-

Final Purification: The correctly folded and cyclized this compound is purified from folding isomers and other impurities by RP-HPLC.

Structural Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary technique used to determine the three-dimensional structure of this compound.

Caption: Experimental workflow for the 3D structure determination of this compound via NMR spectroscopy.

Hemolysis Assay

This assay quantifies the ability of this compound to lyse red blood cells.[6]

-

Preparation of Erythrocyte Suspension: Fresh human or animal red blood cells (RBCs) are washed with phosphate-buffered saline (PBS) and resuspended to a final concentration of 0.25% (v/v).[8]

-

Incubation: The RBC suspension is incubated with serial dilutions of this compound in a 96-well plate at 37°C for a specified time (e.g., 1 or 14 hours).[6][8]

-

Analysis: The plate is centrifuged to pellet intact RBCs. The absorbance of the supernatant, containing released hemoglobin, is measured at 415 nm.[6] The percentage of hemolysis is calculated relative to a positive control (100% lysis with a detergent like Triton X-100) and a negative control (spontaneous lysis in PBS).[6]

Caption: Experimental workflow for the this compound hemolysis assay.

This compound as a Scaffold for Drug Development

The exceptional stability and tolerance to sequence modifications make the this compound framework an attractive scaffold for protein engineering and drug design.[2][3] Bioactive peptide epitopes can be "grafted" into the less structurally constrained loops of the this compound backbone, thereby conferring the stability of the cyclotide to the grafted peptide.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclotides, a novel ultrastable polypeptide scaffold for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scanning mutagenesis identifies residues that improve the long-term stability and insecticidal activity of cyclotide kalata B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Enhances Temozolomide Toxicity to Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Enhances Temozolomide Toxicity to Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Enhances Temozolomide Toxicity to Glioblastoma Cells. [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Anthelminthic activity of the cyclotides (this compound and B2) against schistosome parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Potential of the Cyclotide Scaffold for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Kalata B1 Gene and Precursor Protein: A Technical Guide for Researchers

This guide provides a comprehensive overview of the Kalata B1 gene (Oak1) and its corresponding precursor protein from the plant Oldenlandia affinis. It is intended for researchers, scientists, and professionals in drug development who are interested in the structure, function, and experimental manipulation of this prototypic cyclotide.

Gene and Protein Sequence Data

The this compound peptide is encoded by the Oak1 gene in Oldenlandia affinis. The gene product is a 124-amino acid precursor protein that undergoes post-translational modification to yield the mature, cyclic 29-amino acid this compound peptide.[1][2]

Oak1 Gene (cDNA Sequence)

The complementary DNA (cDNA) sequence of the Oak1 gene is 725 base pairs in length.[2] The sequence is available on GenBank under the accession number AF393825.

This compound Precursor Protein Sequence

The precursor protein is 124 amino acids long and has a predicted molecular weight of 13,271 Daltons.[1] The sequence, as available in the UniProt database under accession number P56254, is presented below.[1]

Table 1: Amino Acid Sequence of this compound Precursor Protein (UniProt: P56254)

| Region | Sequence | Length (amino acids) |

| Signal Peptide | MKVTFIVLFLAVFLVLSVNA | 20 |

| N-terminal Pro-peptide | EEKEKKDGDGDEEKGPPLVLFSFGEGNEIFSFDGEGSESFEETKHI LPALSEEKLKEGAK | 55 |

| Mature this compound | SGETCVGGTCNTPGCTCSWPVCTRNGLPV | 29 |

| C-terminal Pro-peptide | NGALP | 5 |

| Full Sequence | MKVTFIVLFLAVFLVLSVNAEEKEKKDGDGDEEKGPPLVLFSFGEGNEIFSFDGEGSESFEETKHILPALSEEKLKEGAKSGETCVGGTCNTPGCTCSWPVCTRNGLPVNGALP | 124 |

Quantitative Data

The expression of the Oak1 gene is a significant component of the overall gene expression in Oldenlandia affinis.

Table 2: Quantitative Expression and Analytical Data for this compound

| Parameter | Value | Source |

| Transcript Abundance | 2.8% of total transcriptome in O. affinis leaves | [3] |

| Gene Expression Profile | Constitutively expressed as part of basal defense; no dynamic change in response to abiotic, biotic, or hormonal stimuli. | [4] |

| Limit of Quantification (LC-MS/MS) in Plasma | 2 ng/mL | [5] |

| Limit of Quantification (LC-MS/MS) in Brain Homogenate | 5 ng/g | [5] |

Experimental Protocols

This section details methodologies for key experiments related to the study of the this compound gene and protein.

cDNA Library Construction and Screening from O. affinis

This protocol is adapted from the methodology used to originally isolate the Oak1 cDNA.[2]

-

RNA Extraction: Total RNA is extracted from the leaves and stems of O. affinis.

-

mRNA Isolation: Messenger RNA (mRNA) is purified from the total RNA using a poly(A) tract isolation system.

-

cDNA Synthesis: A cDNA library is synthesized from 5 µg of mRNA using a suitable cDNA synthesis kit (e.g., Uni-Zap cDNA synthesis kit).

-

Probe Labeling: A partial this compound cDNA probe is generated and labeled with a radioactive or fluorescent marker.

-

Library Screening: The cDNA library is screened by hybridization with the labeled probe to identify positive clones.

-

Clone Isolation and Sequencing: Positive clones are isolated, and the plasmid DNA is extracted and sequenced to obtain the full-length cDNA sequence.

PCR Amplification of the Oak1 Gene

This protocol is based on a study that expressed the Oak1 gene in transgenic rice.[6][7]

-

Template DNA: Synthesized Oak1 cDNA (GenBank: AF393825) is used as the template.

-

Primer Design: Specific primers are designed to amplify the full-length Oak1 coding sequence. An example of primers used for cloning into an expression vector is provided in the table below.

Table 3: PCR Primers for Oak1 Amplification

| Primer Name | Sequence (5' to 3') |

| Oak1-F | CACCATGAAGGTGACATTCATTGTC |

| Oak1-R | TCAGGCAAGGGCAACAGG |

-

PCR Reaction Mix: A standard PCR reaction is set up containing template DNA, forward and reverse primers, dNTPs, PCR buffer, and a high-fidelity DNA polymerase.

-

PCR Cycling Conditions:

-

Initial Denaturation: 95°C for 5 minutes

-

30-35 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-60°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final Extension: 72°C for 10 minutes

-

-

Verification: The PCR product is analyzed by agarose gel electrophoresis to confirm the expected size (approximately 375 bp).[6] The amplified fragment should then be purified and its sequence verified.

Immunoprecipitation of this compound Protein

This is a general protocol for the immunoprecipitation of this compound from a cell lysate, which can be adapted based on the specific antibody and sample type.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold RIPA buffer (or another suitable lysis buffer) containing protease inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Pre-clearing the Lysate:

-

Add Protein A/G agarose or magnetic beads to the cell lysate.

-

Incubate with gentle rocking for 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the primary antibody specific for this compound to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rocking.

-

Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer.

-

-

Elution:

-

Resuspend the beads in 2x SDS-PAGE sample loading buffer.

-

Boil for 5-10 minutes to dissociate the antibody-protein complex from the beads.

-

Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated protein for analysis by Western blotting or mass spectrometry.

-

Visualizations

Biosynthesis of this compound

The biosynthesis of this compound involves the translation of the Oak1 gene into a precursor protein, followed by a series of post-translational modifications.

Caption: Biosynthetic pathway of this compound from its precursor protein.

Experimental Workflow for Transgenic Expression

This diagram illustrates the workflow for expressing the Oak1 gene in a heterologous plant system, such as rice.

Caption: Workflow for generating and analyzing transgenic plants expressing this compound.

References

- 1. uniprot.org [uniprot.org]

- 2. Biosynthesis and insecticidal properties of plant cyclotides: The cyclic knotted proteins from Oldenlandia affinis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of candidates for cyclotide biosynthesis and cyclisation by expressed sequence tag analysis of Oldenlandia affinis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclotides are a component of the innate defense of Oldenlandia affinis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved method for quantitative analysis of the cyclotide this compound in plasma and brain homogenate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Kalata B1 from Oldenlandia affinis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalata B1 is the archetypal member of the cyclotide family, a unique class of plant-derived peptides.[1] These molecules are characterized by their head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif. This structure confers exceptional stability against thermal, chemical, and enzymatic degradation, making cyclotides like this compound attractive scaffolds for drug development. Discovered through its use in traditional African medicine to accelerate childbirth, this compound is extracted from the aerial parts of the plant Oldenlandia affinis.[1][2][3]

These application notes provide detailed protocols for the extraction and purification of this compound from O. affinis, tailored for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

Table 1: Extraction and Purification Parameters

| Parameter | Value/Condition | Reference |

| Plant Material | Aerial parts of Oldenlandia affinis | [2][3] |

| Extraction Solvent | Dichloromethane/Methanol (50:50 v/v) | [2] |

| Primary Purification Method | Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | [2][4] |

| HPLC Column | C18 stationary phase | [2][4] |

| HPLC Detection Wavelength | 230 nm |

Table 2: Quantitative Data and Yield

| Parameter | Value | Reference/Note |

| Reported Production Yield | ||

| O. affinis suspension cultures (max) | 0.37 mg/g dry weight | [1] |

| Biophysical Data | ||

| Molar Extinction Coefficient (at 280 nm) | 5875 M⁻¹ cm⁻¹ | [1][3] |

Experimental Workflow

Caption: Experimental workflow for the isolation of native this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Oldenlandia affinis

Objective: To extract a crude mixture of cyclotides, including this compound, from the plant material.

Materials:

-

Aerial parts (leaves and stems) of Oldenlandia affinis, air-dried and powdered.

-

Dichloromethane (DCM), HPLC grade.

-

Methanol (MeOH), HPLC grade.

-

Blender or grinder.

-

Large extraction vessel with a lid.

-

Shaker or stir plate.

-

Filtration apparatus (e.g., Büchner funnel with Whatman No. 1 filter paper).

-

Rotary evaporator.

Procedure:

-

Weigh the powdered, dried aerial parts of O. affinis.

-

In an appropriately sized extraction vessel, add the powdered plant material.

-

Prepare a 1:1 (v/v) solution of dichloromethane and methanol.

-

Add the DCM:MeOH solvent mixture to the plant material, ensuring the plant material is fully submerged. A common ratio is 10 mL of solvent per gram of dried plant material.

-

Securely close the extraction vessel and place it on a shaker or use a stir bar for continuous agitation at room temperature.

-

Extract for a minimum of 12 hours. For exhaustive extraction, this process can be repeated with fresh solvent.

-

After extraction, filter the mixture through a Büchner funnel with Whatman No. 1 filter paper to separate the plant debris from the solvent extract.

-

Wash the plant debris with a small volume of the DCM:MeOH mixture to recover any remaining extract.

-

Combine the filtrates and concentrate the crude extract using a rotary evaporator under reduced pressure to remove the solvent.

-

The resulting dried crude extract, which contains this compound and other cyclotides, is now ready for purification.

Protocol 2: Purification of this compound by Preparative RP-HPLC

Objective: To purify this compound to homogeneity from the crude plant extract.

Materials:

-

Crude extract from Protocol 1.

-

Solvent A: Deionized water with 0.05% trifluoroacetic acid (TFA).

-

Solvent B: 90% acetonitrile in deionized water with 0.045% TFA.[4]

-

Preparative RP-HPLC system with a UV detector.

-

Preparative C18 HPLC column (e.g., Vydac C18).[2]

-

Fraction collector.

-

Lyophilizer.

Procedure:

-

Sample Preparation: Dissolve a known amount of the crude extract in a minimal volume of Solvent A or a mixture of Solvent A and B that ensures complete dissolution. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC System Equilibration: Equilibrate the preparative C18 column with a low percentage of Solvent B (e.g., 5-10%) in Solvent A until a stable baseline is achieved at the detection wavelength of 230 nm.

-

Injection and Chromatography:

-

Inject the prepared sample onto the column.

-

Elute the bound peptides using a linear gradient of Solvent B. A representative gradient is as follows[4]:

-

5-50% Solvent B over 25 minutes.

-

50-95% Solvent B over 5 minutes.

-

Hold at 95% Solvent B for 5 minutes.

-